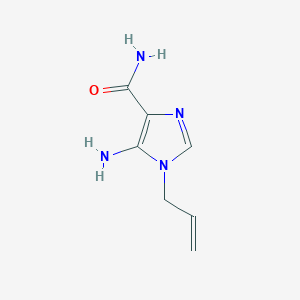

5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-prop-2-enylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-2-3-11-4-10-5(6(11)8)7(9)12/h2,4H,1,3,8H2,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBBZWIUOIWYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC(=C1N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491744 | |

| Record name | 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60627-21-6 | |

| Record name | 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable imidazole precursor, the introduction of the prop-2-en-1-yl group can be achieved through alkylation reactions. The amino group can be introduced via nucleophilic substitution reactions, while the carboxamide group can be formed through amidation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Insights

Structural Impact on Activity :

- Allyl and cyclopentyl groups (e.g., ICA-1s) enhance target specificity compared to ribose-containing analogs like AICAR .

- Acetylated or deoxyribose modifications improve metabolic stability .

Biological Performance :

- ICA-1s demonstrates superior plasma stability and selective cytotoxicity, making it a promising anticancer candidate .

- AICAR analogs face limitations due to rapid degradation but remain valuable tools for studying AMPK pathways .

Synthetic Flexibility :

- Benzoimidazole derivatives highlight the role of substituent diversity in tuning drug-like properties .

Unresolved Challenges :

- The allyl derivative’s pharmacokinetic profile and in vivo efficacy require further investigation.

Biological Activity

5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide, often referred to as a derivative of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), is a compound of significant interest in biological research due to its various pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₇H₈N₄O

- Molecular Weight : 168.16 g/mol

- CAS Number : 360-97-4

This compound exhibits several mechanisms that contribute to its biological effects:

- Protein Kinase C Inhibition : Research indicates that derivatives of this compound can inhibit Protein Kinase C-iota (PKC-iota), an oncogene implicated in various cancers. In vitro studies have shown that these compounds can decrease cell proliferation and induce apoptosis in cancer cell lines such as prostate and breast cancer cells .

- AMPK Activation : The compound is known to stimulate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Activation of AMPK has been linked to anti-inflammatory effects and improved metabolic profiles, making it a target for conditions such as obesity and type 2 diabetes .

- Anti-inflammatory Properties : Studies have demonstrated that AICAR and its derivatives can reduce inflammatory responses by modulating macrophage polarization. Enhanced M2 macrophage activity and decreased pro-inflammatory cytokines have been observed, indicating potential use in treating inflammatory diseases .

Case Studies and Experimental Data

- Cancer Treatment :

- Inflammation Models :

- Toxicity Assessment :

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 5-Amino-1-(prop-2-en-1-yl)-1H-imidazole-4-carboxamide, and what key reagents/conditions are critical for yield optimization?

The synthesis of imidazole-4-carboxamide derivatives typically involves multi-step procedures. For example, 5-hydroxy-1H-imidazole-4-carboxamide is synthesized by reacting 2-aminomalonamide with alkylating agents in the presence of carboxylic acids, followed by acid salt formation . For allyl-substituted derivatives like the target compound, nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki or Heck reactions) may be employed to introduce the prop-2-en-1-yl group. Key reagents include alkyl halides, carboxylic acid catalysts (e.g., acetic acid), and reducing agents (e.g., NaBH₄) to stabilize intermediates. Yield optimization requires precise stoichiometric ratios and inert reaction conditions to prevent oxidation of the allyl group .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the carboxamide group typically shows a singlet near δ 6.6–7.0 ppm (¹H) and a carbonyl signal at ~166 ppm (¹³C) .

- X-ray Crystallography : Crystal structure analysis (e.g., for analogous imidazole derivatives) reveals bond angles, torsion angles, and intermolecular interactions. For instance, the crystal structure of a related ribityl-substituted imidazole showed Z′ = 4, with hydrogen bonding between the carboxamide NH₂ and adjacent carbonyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for verifying the allyl group’s presence.

Q. What are the common reactivity patterns of the allyl and carboxamide functional groups in this compound?

- Allyl Group : Susceptible to electrophilic addition (e.g., bromination), oxidation (to epoxides or carbonyls), and radical polymerization. The allyl moiety can also participate in cycloaddition reactions (e.g., Diels-Alder) .

- Carboxamide Group : May undergo hydrolysis under acidic/basic conditions to form carboxylic acids or react with nucleophiles (e.g., amines) in substitution reactions. Hydrogen bonding from the NH₂ group influences solubility and crystallinity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction mechanisms or electronic properties for this compound?

Density Functional Theory (DFT) calculations can model the compound’s electron density, frontier molecular orbitals (HOMO/LUMO), and transition states. For example:

- Reaction Mechanisms : Simulate nucleophilic substitution pathways to assess activation energies for allyl group modifications.

- Electronic Properties : Predict charge distribution on the imidazole ring to identify sites for electrophilic/nucleophilic attack.

- Non-covalent Interactions : Analyze hydrogen bonding and π-π stacking in crystal packing using Hirshfeld surface analysis .

Q. What experimental strategies resolve contradictions in spectral or crystallographic data for imidazole-4-carboxamide derivatives?

- Data Reproducibility : Ensure consistent synthesis protocols (e.g., solvent purity, temperature control) to minimize batch-to-batch variability.

- Dynamic NMR : Resolve ambiguous peaks caused by tautomerism or conformational flexibility in the imidazole ring.

- Complementary Techniques : Pair X-ray diffraction with powder XRD or solid-state NMR to validate crystal phase purity when Z′ > 1 (e.g., Z′ = 4 in a related structure) .

Q. How can researchers design analogs of this compound to probe structure-activity relationships (SAR) in biological systems?

- Functional Group Replacement : Substitute the allyl group with other alkenes (e.g., propargyl) or aryl moieties to assess steric/electronic effects.

- Isosteric Modifications : Replace the carboxamide with sulfonamide or urea groups to modulate hydrogen-bonding capacity.

- Biological Assays : Test analogs in enzyme inhibition studies (e.g., kinases or oxidoreductases) given imidazole’s role in coordinating metal ions .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity and purity?

- Regioselectivity : Use directing groups (e.g., Boc-protected amines) to control substitution on the imidazole ring during alkylation.

- Purification : Employ column chromatography or recrystallization with polar aprotic solvents (e.g., DMF/water mixtures) to separate byproducts.

- Process Optimization : Implement flow chemistry or microwave-assisted synthesis to enhance reaction efficiency and reduce side reactions .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables like temperature, solvent polarity, and catalyst loading .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm carbon hybridization .

- Safety Protocols : Handle allyl-containing compounds under inert atmospheres to prevent peroxidation, and use appropriate PPE due to potential irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.